Cas no 857763-64-5 (3-(2-ethoxyphenyl)-2-oxopropanoic acid)

3-(2-Ethoxyphenyl)-2-oxopropanoic acid is a specialized organic compound featuring a phenyl ring substituted with an ethoxy group at the ortho position, coupled with a 2-oxopropanoic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both keto and carboxylic acid functional groups enhances its versatility in condensation, cyclization, and other key transformations. Its well-defined molecular architecture ensures consistent performance in complex synthetic routes. The compound is typically supplied in high purity, ensuring reliability in research and industrial applications. Proper handling and storage are recommended due to its reactive nature.
3-(2-ethoxyphenyl)-2-oxopropanoic acid structure
857763-64-5 structure
Product Name:3-(2-ethoxyphenyl)-2-oxopropanoic acid
CAS No:857763-64-5
MF:C11H12O4
MW:208.210583686829
CID:6505560
PubChem ID:16786416
Update Time:2025-11-07

3-(2-ethoxyphenyl)-2-oxopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ethoxyphenyl)-2-oxopropanoic acid
    • Benzenepropanoic acid, 2-ethoxy-.alpha.-oxo-
    • Inchi: 1S/C11H12O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
    • InChI Key: AJSPGONGZHZBJG-UHFFFAOYSA-N
    • SMILES: C1(CC(=O)C(O)=O)=CC=CC=C1OCC

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Additional information on 3-(2-ethoxyphenyl)-2-oxopropanoic acid

Introduction to 3-(2-ethoxyphenyl)-2-oxopropanoic acid (CAS No. 857763-64-5)

3-(2-ethoxyphenyl)-2-oxopropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 857763-64-5, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule, featuring a phenyl ring substituted with an ethoxy group and an α-keto acid moiety, has garnered attention due to its structural features and potential biological activities. The presence of both electron-donating and electron-withdrawing groups in its molecular framework suggests a versatile reactivity that could be exploited in the design of novel therapeutic agents.

The compound’s structure, characterized by a 2-oxopropanoic acid backbone, positions it as a derivative of pyruvic acid, a key intermediate in metabolic pathways. This structural motif is frequently encountered in bioactive molecules, where it serves as a scaffold for modulating enzyme activity or interacting with biological targets. The ethoxyphenyl substituent introduces additional complexity, potentially influencing both the electronic properties and the spatial orientation of the molecule within biological systems. Such structural features make 3-(2-ethoxyphenyl)-2-oxopropanoic acid a promising candidate for further investigation in drug discovery efforts.

In recent years, there has been growing interest in α-keto acids and their derivatives due to their broad spectrum of biological activities. These compounds have been explored for their roles in modulating metabolic pathways, serving as substrates or inhibitors for various enzymes. For instance, derivatives of 2-oxopropanoic acid have been studied for their potential in influencing glycolysis and gluconeogenesis, which are critical processes in energy metabolism. The addition of an aromatic ring with an ethoxyphenyl group may further enhance these effects by introducing specific interactions with biological targets, such as enzymes or receptors.

One of the most compelling aspects of 3-(2-ethoxyphenyl)-2-oxopropanoic acid is its potential application in the development of targeted therapies. The compound’s ability to interact with biological macromolecules suggests that it could be modified to serve as a prodrug or a lead compound for structure-based drug design. Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such molecules with high precision. These computational approaches can help identify key interactions between 3-(2-ethoxyphenyl)-2-oxopropanoic acid and target proteins, facilitating the optimization of its pharmacological properties.

The synthesis of 3-(2-ethoxyphenyl)-2-oxopropanoic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes may involve multi-step processes, including condensation reactions, functional group transformations, and purification steps. However, modern synthetic methodologies have introduced more efficient strategies, such as catalytic asymmetric synthesis or flow chemistry techniques, which can improve yield and reduce environmental impact. The development of robust synthetic protocols is essential for scaling up production and conducting extensive biological evaluations.

From a pharmacological perspective, 3-(2-ethoxyphenyl)-2-oxopropanoic acid has shown promise in preclinical studies as a potential therapeutic agent. Its structural similarity to known bioactive molecules suggests that it may exhibit similar mechanisms of action while offering unique advantages due to its distinct substitution pattern. For example, studies have indicated that derivatives of α-keto acids can modulate inflammatory pathways by interacting with enzymes such as lactate dehydrogenase or pyruvate kinase. The ethoxyphenyl group may enhance these effects by providing additional binding pockets or by influencing the conformational flexibility of the molecule.

The compound’s potential applications extend beyond traditional therapeutic areas. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals or specialty chemicals. Additionally, its role as a building block in medicinal chemistry could lead to the discovery of novel scaffolds with improved pharmacokinetic profiles. As research continues to uncover new biological targets and mechanisms, the relevance of compounds like 3-(2-ethoxyphenyl)-2-oxopropanoic acid is likely to grow.

In conclusion,3-(2-ethoxyphenyl)-2-oxopropanoic acid (CAS No. 857763-64-5) represents a fascinating subject of study in medicinal chemistry and pharmacology. Its structural features and potential biological activities make it a valuable candidate for further exploration in drug discovery efforts. With advancements in synthetic methodologies and computational techniques,3-(2-ethoxyphenyl)-2-oxopropanoic acid holds promise for contributing to the development of innovative therapeutic agents that address unmet medical needs.

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